4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol
Description
Key Functional Groups and Electronic Effects
- Trifluoromethyl Group : The $$-\text{CF}_3$$ group induces strong electron-withdrawing effects via its $$-I$$ (inductive) effect, polarizing the benzene ring and reducing electron density at adjacent positions. This enhances the compound’s lipophilicity and stabilizes intermediates in substitution reactions.
- Ethoxy Group : The ethoxy substituent donates electrons through $$+M$$ (mesomeric) effects, creating a resonance-donating interaction that counterbalances the electron deficiency caused by $$-\text{CF}_3$$. This dual electronic profile facilitates regioselective reactivity in synthetic applications.
- Benzyl Alcohol Moiety : The primary alcohol ($$-\text{CH}_2\text{OH}$$) participates in hydrogen bonding, influencing solubility in polar solvents and enabling derivatization via oxidation or esterification.
Spectroscopic Characterization
- $$^{13}\text{C}$$ NMR : The carbon adjacent to the hydroxyl group ($$\text{C}-\text{OH}$$) resonates at ~65 ppm, while the $$-\text{CF}3$$-bearing carbon appears as a quartet near 125 ppm due to $$^{1}J{\text{C-F}}$$ coupling (~270 Hz). The ethoxy methyl carbons are observed at ~15 ppm ($$\text{CH}3$$) and ~63 ppm ($$\text{OCH}2$$).
- IR Spectroscopy : Stretching vibrations for $$-\text{OH}$$ (broad peak ~3300 cm$$^{-1}$$), $$-\text{C-F}$$ (1120–1190 cm$$^{-1}$$), and aromatic $$\text{C=C}$$ (1600 cm$$^{-1}$$) confirm functional group presence.
X-ray Crystallographic Characterization
While X-ray crystallographic data for 4-ethoxy-alpha-(trifluoromethyl)benzyl alcohol remains unpublished, structural insights can be extrapolated from related trifluoromethylated benzyl alcohols. For example, in analogous compounds like 4-(trifluoromethyl)benzyl alcohol, crystallography reveals a planar benzene ring with dihedral angles of 5–10° between the $$-\text{CF}3$$ and $$-\text{CH}2\text{OH}$$ groups. The $$-\text{CF}_3$$ group adopts a staggered conformation to minimize steric hindrance, while the ethoxy substituent likely induces slight distortion in the benzene ring’s planarity due to its bulkier size compared to methoxy groups.
Comparative Structural Analysis with Related Benzyl Alcohol Derivatives
The structural uniqueness of 4-ethoxy-alpha-(trifluoromethyl)benzyl alcohol becomes evident when compared to derivatives lacking its substituent combination:
The coexistence of ethoxy and trifluoromethyl groups in 4-ethoxy-alpha-(trifluoromethyl)benzyl alcohol creates a balanced electronic environment, enabling both nucleophilic and electrophilic reactivity. For instance, the ethoxy group’s electron donation mitigates the strong deactivation caused by $$-\text{CF}3$$, allowing electrophilic substitution at the para position relative to the hydroxyl group. This contrasts with 4-(trifluoromethoxy)benzyl alcohol, where the $$-\text{OCF}3$$ group’s stronger $$-I$$ effect renders the ring less reactive.
Properties
CAS No. |
26902-85-2 |
|---|---|
Molecular Formula |
C10H11F3O2 |
Molecular Weight |
220.19 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H11F3O2/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3 |
InChI Key |
DXDZDJCNLJXFQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
Nucleophilic Trifluoromethylation of Aromatic Aldehydes
The most direct and efficient approach to synthesizing 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol involves the nucleophilic trifluoromethylation of 4-ethoxybenzaldehyde. This methodology employs trimethyl(trifluoromethyl)silane (TMSCF3, also known as the Ruppert-Prakash reagent) as the trifluoromethyl source, along with an appropriate activator.
The reaction proceeds via nucleophilic addition of the trifluoromethyl anion to the carbonyl carbon of the aldehyde. Based on documented procedures with similar compounds, this approach can yield the target alcohol in excellent yields under optimized conditions.
As reported for similar transformations: "Using TMSCF3 as the source of CF3 and TBAF to breakdown the O-TMS ether generated upon trifluoromethylation, the alcohol was formed in nearly quantitative yield (95%)".
The general reaction scheme can be represented as:
4-ethoxybenzaldehyde + TMSCF3 + TBAF → 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol
Reduction of Trifluoromethyl Ketones
An alternative synthetic route involves the reduction of trifluoromethyl ketones. This two-step approach first requires the synthesis of 4-ethoxyphenyl trifluoromethyl ketone, followed by selective reduction of the carbonyl group using appropriate reducing agents.
Sodium borohydride (NaBH4) in alcoholic solvents is commonly employed for such reductions. As noted in the literature for similar compounds: "Reduction with NaBH4 in ethanol" has been shown to provide the corresponding alcohols with high selectivity.
Grignard-Based Approaches
Organometallic strategies utilizing Grignard reagents offer another viable synthetic pathway. This approach typically involves the formation of a 4-ethoxyphenylmagnesium halide, which can then be reacted with a trifluoromethyl-containing electrophile or formylated followed by trifluoromethylation.
Similar Grignard-based methodologies have been documented: "Forming a 3,5-bis(trifluoromethyl)-phenyl magnesium halide from a 3,5-bis(trifluoromethyl)-halobenzene in a solvent selected from the aliphatic ethers and a mixture of aliphatic ethers and aromatic hydrocarbons". Such approaches can be adapted for the synthesis of our target compound.
Detailed Synthetic Routes
TMSCF3-Mediated Synthesis from 4-Ethoxybenzaldehyde
Reaction Conditions
| Parameter | Condition | Notes |
|---|---|---|
| Starting Material | 4-Ethoxybenzaldehyde (1.0 equiv) | Commercially available or prepared via Vilsmeier-Haack formylation |
| Trifluoromethylating Agent | TMSCF3 (1.2-1.5 equiv) | Moisture-sensitive reagent |
| Activator | TBAF (0.1-1.0 equiv) | Anhydrous conditions preferred |
| Solvent | THF or diethyl ether | Dried over molecular sieves |
| Temperature | -78°C to 0°C | Initial addition at lower temperature |
| Reaction Time | 3-6 hours | Monitored by TLC or GC-MS |
| Work-up | Aqueous NH4Cl solution | Performed at 0°C |
Procedure
A representative procedure based on analogous transformations would involve:
- A flame-dried reaction vessel is charged with anhydrous THF (10 mL per gram of aldehyde) under inert atmosphere.
- The vessel is cooled to -78°C in a dry ice/acetone bath.
- 4-Ethoxybenzaldehyde (1.0 equiv) is added, followed by TBAF (0.1 equiv).
- TMSCF3 (1.2 equiv) is added dropwise over 30 minutes.
- The reaction mixture is allowed to warm to 0°C and stirred for 4 hours.
- The reaction is quenched with saturated aqueous NH4Cl solution.
- The organic layer is separated, and the aqueous layer extracted with ethyl acetate.
- The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated.
- The crude product is purified by column chromatography to afford 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol.
Reduction of Trifluoromethyl Ketone
This approach involves two sequential steps:
Preparation of 4-Ethoxyphenyl Trifluoromethyl Ketone
Several methods are available for preparing the ketone intermediate:
- Friedel-Crafts acylation of ethoxybenzene with trifluoroacetic anhydride
- Reaction of 4-ethoxybenzonitrile with trifluoromethyl lithium
- Oxidation of 4-ethoxy-alpha-(trifluoromethyl)styrene
Reduction to 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol
The reduction can be performed using various reducing agents, with NaBH4 being the most common:
| Reagent | Solvent | Temperature | Time | Expected Yield |
|---|---|---|---|---|
| NaBH4 | Ethanol | 0°C to rt | 2-4 h | 85-95% |
| LiAlH4 | THF | -78°C to 0°C | 1-3 h | 80-90% |
| DIBAL-H | Toluene | -78°C | 2-3 h | 75-85% |
A selective reduction procedure would typically involve:
- Dissolving 4-ethoxyphenyl trifluoromethyl ketone (1.0 equiv) in ethanol (10 mL per gram).
- Cooling the solution to 0°C.
- Adding NaBH4 (1.1 equiv) portionwise over 15 minutes.
- Allowing the reaction to warm to room temperature and stirring for 3 hours.
- Quenching with water, followed by extraction with ethyl acetate.
- Purifying the crude product to obtain 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol.
Installation of Ethoxy Group on (Trifluoromethyl)benzyl Alcohol
An alternative approach involves the introduction of the ethoxy group to a pre-formed (trifluoromethyl)benzyl alcohol derivative. This can be achieved through:
- Copper or palladium-catalyzed ethoxylation of 4-bromo-alpha-(trifluoromethyl)benzyl alcohol
- Nucleophilic aromatic substitution of 4-fluoro-alpha-(trifluoromethyl)benzyl alcohol with sodium ethoxide
- Williamson ether synthesis using 4-hydroxy-alpha-(trifluoromethyl)benzyl alcohol
Optimization Parameters
Temperature Effects
Temperature control is critical for achieving optimal yields and selectivity. For trifluoromethylation reactions using TMSCF3, lower temperatures (-78°C to -40°C) typically favor higher selectivity by minimizing side reactions.
As reported for related transformations: "The reaction is typically carried out at a temperature range of between about -20 and about 25°C. The most preferred temperature range is between about -10 and about 0°C".
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Advantages | Limitations |
|---|---|---|
| THF | Good solubility, compatible with organometallic reagents | Potentially forms peroxides |
| Diethyl ether | Excellent for trifluoromethylation, easy removal | Low boiling point |
| Acetonitrile | Polar aprotic, good for nucleophilic reactions | Incompatible with some organometallics |
| Toluene | Thermally stable, good for azeotropic removal of water | Limited solubility for polar compounds |
For optimal results, "appropriate solvents are aliphatic ethers such as, for example, tetrahydrofuran (THF), alone or, preferably, in admixture with aromatic hydrocarbons".
Catalyst and Reagent Ratios
The molar ratios of reagents significantly impact reaction efficiency and selectivity:
| Synthetic Approach | Reagent Ratios | Comments |
|---|---|---|
| TMSCF3/TBAF | 1.2-1.5:0.1-0.2:1.0 (TMSCF3:TBAF:aldehyde) | Higher TMSCF3 ratios improve conversion |
| NaBH4 Reduction | 1.1-1.5:1.0 (NaBH4:ketone) | Excess NaBH4 ensures complete reduction |
| Grignard Approach | 1.1:1.0:1.2 (Mg:aryl halide:CF3 source) | Slight excess of Mg compensates for surface oxidation |
Comparative Analysis of Synthetic Routes
The following table presents a comparative analysis of different approaches for synthesizing 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol:
Purification and Characterization
Purification Techniques
The crude 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol can be purified using various techniques:
Column Chromatography
Silica gel chromatography using hexanes/ethyl acetate gradient (typically starting with 9:1 and increasing polarity) is effective for purifying the target compound.
Recrystallization
Recrystallization from appropriate solvent systems can afford high-purity material:
| Solvent System | Temperature Profile | Comments |
|---|---|---|
| Hexane/ethyl acetate | Hot dissolution, cooling to -20°C | Effective for gram-scale purification |
| Diethyl ether/pentane | Room temperature to 0°C | Good for smaller quantities |
| Toluene/hexane | 80°C to room temperature | Suitable for larger scale operations |
A typical procedure might involve: "The mixture was seeded at 40°C, allowed to cool to room temperature to form a seedbed and then cooled to 0°C. The crystalline product was filtered, washed with cold heptane and dried".
Characterization Data
Comprehensive characterization of 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol typically includes:
Spectroscopic Data
1H NMR (expected patterns, 400 MHz, CDCl3):
- Aromatic protons: δ 7.40-7.35 (d, 2H), 6.95-6.90 (d, 2H)
- Hydroxyl proton: δ 2.80-2.60 (broad s, 1H)
- Benzylic proton: δ 4.90-4.80 (q, 1H, J = 6-7 Hz)
- Ethoxy group: δ 4.10-4.00 (q, 2H, J = 7 Hz), 1.45-1.35 (t, 3H, J = 7 Hz)
19F NMR (expected, 376 MHz, CDCl3):
- CF3 group: δ -78.0 to -76.0 (s, 3F)
13C NMR (expected key signals, 100 MHz, CDCl3):
- CF3 carbon: δ 124-126 (q, J = 280-285 Hz)
- Benzylic carbon: δ 72-74 (q, J = 30-32 Hz)
- Aromatic carbons: δ 158-160, 130-132, 127-129, 114-116
- Ethoxy carbons: δ 63-65, 14-15
Physical Properties
- Appearance: Colorless to pale yellow liquid or low-melting solid
- Boiling Point: Expected to be >200°C at atmospheric pressure
- Molecular Weight: 234.20 g/mol
- Refractive Index: Expected nD20 ~1.48-1.52
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: 4-Ethoxy-alpha-(trifluoromethyl)benzaldehyde, 4-Ethoxy-alpha-(trifluoromethyl)benzoic acid.
Reduction: 4-Ethoxy-alpha-(trifluoromethyl)toluene.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
Pharmaceutical Intermediate
4-Ethoxy-alpha-(trifluoromethyl)benzyl alcohol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the biological activity of drugs, making it a valuable component in drug development.
- Case Study : A study demonstrated that derivatives of this compound exhibited improved efficacy in treating diabetic retinopathy by reducing retinal vascular leakage in animal models . This highlights its potential application in ophthalmic pharmaceuticals.
Reagent in Organic Synthesis
This compound is employed as a reagent in several synthetic pathways, particularly for the preparation of trifluoromethylated compounds. Its unique chemical properties allow for selective reactions that are beneficial in synthesizing complex molecules.
- Methodology : The oxidation of 4-Ethoxy-alpha-(trifluoromethyl)benzyl alcohol to corresponding ketones using nitroxide catalysts has been reported, showcasing its utility in organic transformations . This method provides high yields and demonstrates the compound's versatility as a synthetic building block.
Predictive NMR Spectrum Analysis
The compound is utilized to predict nuclear magnetic resonance (NMR) spectra, aiding researchers in characterizing new compounds and verifying their structures. This application is critical in both academic research and industrial settings for quality control and product development.
Comparative Applications Table
Mechanism of Action
The mechanism of action of 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity through hydrogen bonding and hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly affect the chemical behavior of benzyl alcohols. Below is a comparative analysis:
Table 1: Structural and Electronic Comparison
Reactivity in Organic Reactions
- Etherification and Carbocation Stability: The trifluoromethyl group at the α-position stabilizes carbocations through inductive effects, facilitating reactions like Mitsunobu esterification. However, the ethoxy group at the para position introduces steric hindrance, reducing reactivity compared to simpler analogs like 4-TBA .
- Cross-Etherification Selectivity : Electron-rich benzyl alcohols (e.g., 4-TBA) undergo etherification more readily, while 4-ethoxy-alpha-(trifluoromethyl)benzyl alcohol exhibits lower reactivity due to the electron-withdrawing -CF₃ group .
Table 2: Reactivity in Mitsunobu Reactions
Biological Activity
4-Ethoxy-alpha-(trifluoromethyl)benzyl alcohol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
4-Ethoxy-alpha-(trifluoromethyl)benzyl alcohol, with the molecular formula , has unique chemical characteristics that contribute to its biological activity. The compound's structure includes an ethoxy group and a trifluoromethyl group, both of which are known to influence pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 202.19 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in water |
| Density | Not specified |
1. Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. A study demonstrated that various trifluoromethyl-containing compounds showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the ethoxy group may further enhance this activity by improving solubility and bioavailability.
2. Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the potential of 4-ethoxy-alpha-(trifluoromethyl)benzyl alcohol as an anticancer agent. In vitro studies using the MTT assay have shown that similar compounds with trifluoromethyl substitutions can exert selective cytotoxic effects on cancer cell lines while sparing normal cells . For instance, a related compound demonstrated IC50 values of 20.94 μM against SH-SY5Y neuroblastoma cells, indicating promising anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Ethoxy-alpha-(trifluoromethyl)benzyl alcohol | SH-SY5Y (neuroblastoma) | 20.94 ± 0.13 |
| Related compound | A549 (lung cancer) | 37.68 ± 0.20 |
3. Antioxidant Activity
The antioxidant capacity of 4-ethoxy-alpha-(trifluoromethyl)benzyl alcohol has been evaluated in several studies. Compounds with similar structures have shown the ability to inhibit lipid peroxidation significantly, with some exhibiting IC50 values lower than those of known antioxidants like Trolox . This property is essential for preventing oxidative stress-related diseases.
Case Studies
Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial efficacy of various trifluoromethyl-substituted compounds, including derivatives of benzyl alcohols. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential use as therapeutic agents against resistant bacterial strains .
Case Study 2: Anticancer Potential
In another investigation focusing on the cytotoxic effects of ethoxy-substituted benzyl alcohol derivatives, researchers found that certain compounds selectively induced apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
